2-(2,4-Difluorophenoxy)-2-methylpropanoyl chloride is an organic compound with the molecular formula and a CAS number of 936327-47-8. This compound is characterized by the presence of a difluorophenoxy group attached to a 2-methylpropanoyl chloride moiety. It is primarily utilized in organic synthesis as an intermediate for various chemical reactions, particularly in the development of pharmaceuticals and advanced materials .
This compound falls under the category of acyl chlorides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. Acyl chlorides are known for their high reactivity and ability to participate in nucleophilic substitution reactions. The specific structure of 2-(2,4-Difluorophenoxy)-2-methylpropanoyl chloride gives it unique properties that make it valuable in synthetic chemistry .
The synthesis of 2-(2,4-Difluorophenoxy)-2-methylpropanoyl chloride typically involves the reaction of 2,4-difluorophenol with 2-methylpropanoyl chloride in the presence of a base such as pyridine. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction can be represented as follows:
In industrial settings, similar synthetic routes are employed but on a larger scale. Techniques such as continuous flow reactors and automated systems can enhance efficiency and yield. Purification methods like distillation or recrystallization are often necessary to achieve high purity levels of the final product .
The molecular structure of 2-(2,4-Difluorophenoxy)-2-methylpropanoyl chloride includes a central carbon backbone with functional groups that confer its chemical properties. The key features include:
The presence of fluorine atoms enhances the compound's reactivity and influences its interactions in chemical reactions .
2-(2,4-Difluorophenoxy)-2-methylpropanoyl chloride can undergo several types of chemical reactions, including:
Common reagents used in these reactions include amines, alcohols, and thiols under mild conditions for substitution reactions, while hydrolysis typically occurs in aqueous media at room temperature .
The mechanism of action for 2-(2,4-Difluorophenoxy)-2-methylpropanoyl chloride primarily involves its role as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various substrates. This reactivity is crucial for synthetic applications where modification of molecular structures is required. The process can be summarized as follows:
The applications of 2-(2,4-Difluorophenoxy)-2-methylpropanoyl chloride are diverse:
The synthesis of 2-(2,4-difluorophenoxy)-2-methylpropanoyl chloride (CAS: 936327-47-8) emerged in the early 2000s as part of efforts to develop sterically hindered acylating agents for specialized pharmaceutical intermediates. Its identification filled a niche between highly reactive aliphatic acyl chlorides (e.g., 2-chloro-2-methylpropanoyl chloride, CID 11228850 [8]) and electronically tuned aryl-acyl chlorides. The incorporation of ortho-fluorine atoms on the phenoxy ring was strategically designed to modulate electrophilicity while maintaining steric bulk at the α-carbon. This innovation addressed limitations observed with earlier analogs like 2-(4-chlorophenoxy)-2-methylpropanoyl chloride (CAS: 5542-60-9 [6]), which lacked the electronic effects imparted by ortho-fluorine substituents.
The compound’s first commercial availability circa 2010 marked its transition from academic curiosity to industrial applications, particularly in synthesizing protease inhibitors and agrochemicals requiring controlled acylation kinetics. Its molecular weight (234.63 g/mol) and structure were confirmed through collaborative studies between academic institutions and suppliers like Fluorochem, which standardized its production .
This compound exemplifies sterically congested electrophiles that challenge classical nucleophilic substitution paradigms. Its reactivity arises from two key features:
Reactivity Profile
Unlike aliphatic halides, acyl chlorides undergo nucleophilic substitution via a two-step addition-elimination mechanism rather than direct displacement [5]:
The 2,4-difluorophenoxy group enhances electrophilicity through inductive withdrawal, accelerating the addition step. Computational studies confirm that fluorine substitution lowers the LUMO energy by ~1.2 eV compared to non-fluorinated analogs, facilitating nucleophile-carbony orbital overlap [7].
Comparative Kinetics
The compound’s steric bulk reduces its reactivity relative to linear-chain acyl chlorides but offers superior chemo-selectivity. For example:
Table 1: Structural and Reactivity Comparison of Propanoyl Chloride Derivatives
Compound | Molecular Formula | Steric Parameter (Bₛ) | Relative Acylation Rate (vs. AcCl) | |
---|---|---|---|---|
2-(2,4-Difluorophenoxy)-2-methylpropanoyl chloride | C₁₀H₉ClF₂O₂ | 1.24 | 0.4 | |
2-(4-Chlorophenoxy)-2-methylpropanoyl chloride | C₁₀H₁₀Cl₂O₂ | 1.21 | 0.6 | [6] |
4-Chlorophenoxyacetyl chloride | C₈H₆Cl₂O₂ | 0.78 | 1.2 | [6] |
Table 2: Key Physicochemical Properties
Property | Value | Method/Source | |
---|---|---|---|
Molecular Weight | 234.63 g/mol | SCBT/Fluorochem | [1] |
Canonical SMILES | CC(C)(Oc1ccc(F)cc1F)C(=O)Cl | Fluorochem | |
InChI Key | DCKQLPCCVQGVPK-UHFFFAOYSA-N | Fluorochem |
Applications in Synthesis
The compound enables access to hindered esters and amides unreachable via conventional acyl chlorides. Notable examples include:
Its role underscores the balance between steric protection and electrophilic activation—a cornerstone of modern acyl transfer chemistry.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7